Welcome to the BenchChem Online Store!
molecular formula C10H9N3O4 B1425437 ethyl 6-nitro-1H-benzimidazole-2-carboxylate CAS No. 29039-60-9

ethyl 6-nitro-1H-benzimidazole-2-carboxylate

Cat. No. B1425437
M. Wt: 235.2 g/mol
InChI Key: UTHOELAKGYBOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434690B2

Procedure details

A solution of 1.9 g (8.1 mmol) of ethyl 6-nitro-1H-benzimidazole-2-carboxylate in 30 ml of ethanol was hydrogenated in the presence of 190 mg of palladium (10% on activated carbon) at RT and standard pressure for 3 h. The reaction mixture was then filtered through kieselguhr and the residue was washed with ethanol. The combined filtrates were concentrated under reduced pressure. The residue was dried under reduced pressure and then purified by flash chromatography (silica gel 50, mobile phase: dichloromethane/methanol 3-5%). Yield: 640 mg (39% of theory)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
190 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:9][C:8]=2[CH:17]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:9][C:8]=2[CH:17]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(=N2)C(=O)OCC)C1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through kieselguhr
WASH
Type
WASH
Details
the residue was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel 50, mobile phase: dichloromethane/methanol 3-5%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C=CC2=C(NC(=N2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.